molecular formula C15H11NO6 B5795340 (5-Formyl-2-methoxyphenyl) 4-nitrobenzoate

(5-Formyl-2-methoxyphenyl) 4-nitrobenzoate

Cat. No.: B5795340
M. Wt: 301.25 g/mol
InChI Key: IALUWBNGRXVZBJ-UHFFFAOYSA-N
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Description

(5-Formyl-2-methoxyphenyl) 4-nitrobenzoate is an organic compound with the molecular formula C15H11NO6 It is a derivative of benzoic acid and contains both formyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Formyl-2-methoxyphenyl) 4-nitrobenzoate typically involves a multi-step process. One common method is the esterification of 4-nitrobenzoic acid with (5-formyl-2-methoxyphenyl) alcohol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or hydrochloric acid and requires heating to reflux temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5-Formyl-2-methoxyphenyl) 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: (5-Carboxy-2-methoxyphenyl) 4-nitrobenzoate.

    Reduction: (5-Formyl-2-methoxyphenyl) 4-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Formyl-2-methoxyphenyl) 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Formyl-2-methoxyphenyl) 4-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The formyl group can act as an electrophile, while the nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    (5-Formyl-2-methoxyphenyl)boronic acid: Similar structure but contains a boronic acid group instead of a nitro group.

    (5-Methyl-2-nitrophenol): Contains a methyl group instead of a formyl group and a hydroxyl group instead of a methoxy group.

Uniqueness

(5-Formyl-2-methoxyphenyl) 4-nitrobenzoate is unique due to the presence of both formyl and nitro groups, which provide distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

(5-formyl-2-methoxyphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-21-13-7-2-10(9-17)8-14(13)22-15(18)11-3-5-12(6-4-11)16(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALUWBNGRXVZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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